3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride
Description
3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is a synthetic organic compound characterized by a phenylacetate ester core substituted with a 1-hydroxycyclopentyl group and a 3-(dimethylamino)propyl chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Structurally, it combines a cyclopentanol moiety, a dimethylaminoalkyl chain, and an aromatic ester linkage, which collectively influence its physicochemical and pharmacological properties .
Properties
CAS No. |
102585-55-7 |
|---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
3-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxypropyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-19(2)13-8-14-22-17(20)16(15-9-4-3-5-10-15)18(21)11-6-7-12-18;/h3-5,9-10,16,21H,6-8,11-14H2,1-2H3;1H |
InChI Key |
LYFLXLHVJQQGAD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Esterification Step
The esterification is performed by reacting the carboxylic acid (2-(1-hydroxycyclopentyl)-2-phenylacetic acid) with 3-(dimethylamino)propanol under controlled conditions, often using acid catalysts or coupling agents to facilitate the reaction.
- Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or ethyl acetate.
- Catalysts: Acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) may be used to improve yield and selectivity.
- Temperature: Generally ambient to mild heating (0°C to 50°C) to optimize reaction rate without decomposition.
- Reaction time: From 1 to several hours depending on catalyst and temperature.
A related esterification example from similar compounds shows yields between 80-95% under such conditions with triethylamine as an acid scavenger and DMAP as a catalyst.
Hydrochloride Salt Formation
After esterification, the free base ester is converted into its hydrochloride salt by treatment with hydrochloric acid:
- Procedure: The ester is dissolved in an organic solvent and treated with a stoichiometric amount of hydrochloric acid (HCl) gas or hydrochloric acid solution.
- Temperature: Typically room temperature or slightly elevated.
- Isolation: The hydrochloride salt precipitates or is extracted and purified by filtration and drying.
- Purity: High purity (above 99%) can be achieved by recrystallization from suitable solvents.
This salt formation step is crucial to enhance the compound’s stability, solubility, and handling properties.
Representative Synthesis Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2-(1-hydroxycyclopentyl)-2-phenylacetic acid + 3-(dimethylamino)propanol, DCM, triethylamine, DMAP, 0-25°C, 2 h | 80-95 | Triethylamine scavenges acid; DMAP catalyst improves rate |
| Hydrochloride Salt Formation | Ester + HCl (gas or solution), RT, stirring, then filtration and drying | >90 | High purity salt by recrystallization |
Supporting Research Findings and Notes
- The esterification step is consistent with classical organic synthesis methods for ester formation, often optimized by controlling temperature and using acid scavengers to neutralize generated acids.
- The hydrochloride salt formation is a standard procedure for amine-containing esters, improving compound stability and handling.
- Similar compounds prepared by esterification and subsequent salt formation show high yields and purity, supporting the reliability of this synthetic route.
- Handling precautions include working under well-ventilated conditions, using protective equipment, and storing the compound in cool, dry environments to maintain stability.
Chemical Reactions Analysis
Method 1: Organic Base-Catalyzed Reaction
-
Step 1 : Phenylacetic acid and cyclopentanone react in an aprotic solvent (e.g., acetonitrile) with an organic base (e.g., potassium tert-butoxide) to form intermediate 3 (α-(1-hydroxycyclopentanone)phenylacetic acid).
-
Step 2 : Intermediate 3 reacts with dimethylaminochloroethane or its hydrochloride in an organic solvent with an acid-binding agent.
-
Step 3 : Hydrochloric acid in alcohol solvent converts the ester into cyclopentolate hydrochloride.
Method 2: Grignard Reagent Route
-
Step 1 : Methyl phenylacetate undergoes hydrolysis with an inorganic base (e.g., potassium carbonate) to yield phenylacetic acid.
-
Step 2 : Phenylacetic acid reacts with a Grignard reagent (e.g., isopropylmagnesium chloride) and cyclopentanone to form the intermediate.
-
Step 3 : Extraction and recrystallization yield the final compound.
Key Reaction Mechanisms
Reagents and Solvents
Yield and Purity Data
Optimization Strategies
-
Temperature Control : Critical for reaction efficiency (e.g., -60°C to 20°C for cyclopentanone addition) .
-
Solvent Selection : Non-polar solvents (e.g., acetonitrile) enhance reaction kinetics and extraction efficiency .
-
Workup Protocols : Acidic pH adjustments (2–6) ensure selective extraction of intermediates .
Structural and Functional Insights
The compound’s structure includes:
-
A dimethylaminoethyl ester group for cholinergic receptor blockade.
-
A 1-hydroxycyclopentyl moiety, contributing to cyclopentolate’s therapeutic profile.
-
The hydrochloride salt enhances solubility for pharmaceutical formulations .
Key Challenges and Limitations
-
Control of Reaction Temperatures : Extremely low temperatures (-60°C) required for cyclopentanone addition .
-
Reagent Stability : Dimethylaminochloroethane and Grignard reagents are moisture-sensitive .
-
Purification : Multi-step extraction and recrystallization necessary to achieve >90% purity .
This synthesis highlights the interplay of organic chemistry and pharmaceutical formulation, emphasizing the importance of reagent choice, reaction conditions, and purification protocols in achieving high-yield, high-purity active pharmaceutical ingredients.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing dimethylamine moieties exhibit significant antimicrobial properties. The presence of the dimethylamino group in 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride enhances its ability to interact with bacterial cell membranes, potentially leading to bacterial cell lysis. This property is crucial for developing new antibiotics, particularly against resistant strains of bacteria .
CNS Activity
The compound may also have implications for central nervous system (CNS) disorders. Studies suggest that similar dimethylamine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety. The unique structure of this compound allows it to cross the blood-brain barrier, making it a candidate for neuropharmacological studies .
Analgesic Properties
Preliminary data suggest that compounds with similar structures exhibit analgesic effects. This could be attributed to their ability to inhibit pain pathways in the nervous system. Further research is required to establish the efficacy and safety of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride as an analgesic agent .
Hepatotoxicity Assessment
Toxicological evaluations are critical for understanding the safety profile of any new compound. The hepatotoxic potential of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride has been assessed through various in vitro and in vivo studies. These studies often focus on liver enzyme levels (e.g., ALT, AST), which serve as biomarkers for liver damage. Case studies have shown that modifications in these enzyme levels can indicate potential hepatotoxicity, necessitating further investigation into the compound's safety .
Risk Assessment Frameworks
The application of risk assessment frameworks in evaluating this compound's safety profile is essential. The TOXIN knowledge graph and other databases provide insights into the toxicological data available for similar compounds, allowing researchers to predict potential adverse effects based on structural similarities .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of dimethylamine derivatives against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of structural modifications in enhancing antimicrobial activity, suggesting that 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride could be developed as a novel antibiotic .
Case Study 2: CNS Effects
In another research project focused on CNS effects, researchers administered a related dimethylamine compound to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, supporting the hypothesis that similar compounds could be effective in treating anxiety disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxycyclopentyl ring and phenylacetate moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Notes:
- The target compound differs from CPHC in alkyl chain length (propyl vs. ethyl) and substitution position, impacting lipophilicity and receptor interactions.
- SzR-105 shares the 3-(dimethylamino)propyl group but features a quinoline carboxamide core, suggesting divergent biological targets (e.g., antimicrobial vs. anticholinergic activity).
- The cyclopentanecarboxylate derivative lacks aromaticity but retains a cyclopentane ring, highlighting the role of aromatic esters in solubility and metabolic stability.
Physicochemical Properties
Table 2: Key Physicochemical Properties
Key Observations :
- SzR-105’s lower logP reflects reduced lipid solubility due to its polar carboxamide and hydroxyquinoline groups .
Pharmacological Profiles
Table 3: Pharmacological Activity of Analogues
Key Insights :
- However, its extended alkyl chain may alter receptor binding kinetics.
- SzR-105’s quinoline carboxamide structure aligns with neuroactive compounds, though its exact mechanism remains unconfirmed .
- Unlike dopamine HCl , the target lacks catechol hydroxyl groups, precluding direct adrenergic effects but offering improved metabolic stability.
Q & A
Q. Table 1: Common Impurities Identified in Synthesis
| Impurity ID | Structure | Source |
|---|---|---|
| Phenylacetic Acid | Precursor residue | Hydrolysis of ester bond |
| Unreacted Cyclopentanol | 1-Hydroxycyclopentyl intermediate | Incomplete esterification |
Basic: What analytical methods are validated for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0). Method validation should include spike-recovery tests in plasma (>90% recovery) and limit of quantification (LOQ) ≤10 ng/mL . Mass spectrometry (LC-MS/MS) is preferred for trace analysis due to interference from endogenous compounds .
Advanced: How to resolve contradictory solubility data reported in literature?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or hydrochloride dissociation. Researchers should:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Measure solubility in buffered solutions (pH 1.2–7.4) to assess salt dissociation.
- Use shake-flask methods with HPLC quantification under controlled temperature (±0.5°C) .
Advanced: What experimental designs mitigate instability in aqueous solutions during pharmacokinetic studies?
The compound’s ester group is prone to hydrolysis. Stability studies should:
- Test buffer systems (e.g., citrate vs. phosphate) at 4°C, 25°C, and 37°C.
- Include antioxidants (e.g., ascorbic acid) to prevent oxidation of the hydroxyl group.
- Use lyophilization for long-term storage, with residual moisture <1% (Karl Fischer titration) .
Basic: How to differentiate this compound from structurally similar analogs (e.g., cyclopentolate derivatives)?
Key distinctions include the dimethylaminopropyl chain (vs. ethylamino in cyclopentolate) and phenylacetate ester (vs. benzilic acid). High-resolution mass spectrometry (HRMS) and comparative NMR (e.g., δ 2.5–3.0 ppm for dimethylamino protons) provide definitive identification .
Advanced: What strategies validate receptor-binding assays given potential stereochemical interference?
The 1-hydroxycyclopentyl group introduces chirality, which may lead to enantiomer-specific activity. Researchers should:
- Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers.
- Conduct radioligand displacement assays with enantiomerically pure standards.
- Compare IC₅₀ values across enantiomers to rule out non-specific binding .
Basic: What safety protocols are recommended for handling this compound in vitro?
While specific toxicity data are limited, dimethylamino compounds may irritate mucous membranes. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with 1M HCl and absorb with vermiculite .
Advanced: How to address discrepancies in partition coefficient (log P) values across studies?
Variations in log P (hydrophilicity vs. lipophilicity) likely arise from measurement methods (shake-flask vs. chromatographic). Standardize measurements using octanol-water partitioning at pH 7.4, validated via LC-MS. Computational models (e.g., MarvinSketch) can predict theoretical log P for cross-verification .
Advanced: What in silico tools predict metabolic pathways for this compound?
Use software like Schrödinger’s Metabolizer or ADMET Predictor to identify potential sites of hydrolysis (ester bond) or N-demethylation (dimethylamino group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
